4-Bromo-2,3,5,6-tetrafluorotoluene
Overview
Description
4-Bromo-2,3,5,6-tetrafluorotoluene is an organic compound with the molecular formula C7H3BrF4 It is a derivative of toluene, where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms
Mechanism of Action
Target of Action
It is known that similar compounds are often used in suzuki–miyaura coupling reactions , which suggests that its targets could be related to this process.
Mode of Action
4-Bromo-2,3,5,6-tetrafluorotoluene likely interacts with its targets through a process known as direct arylation . This process involves the compound reacting with a wide range of arylhalides, leading to the formation of new carbon-carbon bonds . The exact changes resulting from this interaction would depend on the specific targets and the conditions under which the reaction takes place.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the formation of carbon-carbon bonds, as this is a key feature of the Suzuki–Miyaura coupling reactions . The downstream effects of these reactions would depend on the specific molecules that are being coupled together.
Pharmacokinetics
Similar compounds are known to have good bioavailability due to their ability to form stable, readily prepared, and generally environmentally benign organoboron reagents .
Result of Action
The molecular and cellular effects of this compound’s action would likely be the formation of new carbon-carbon bonds, leading to the creation of new molecules. This could potentially lead to changes in the structure and function of the target molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the reaction conditions, such as temperature and pH, can affect the efficiency of the Suzuki–Miyaura coupling reactions . Additionally, the presence of other chemicals in the environment could potentially interfere with the compound’s ability to interact with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2,3,5,6-tetrafluorotoluene can be synthesized through several methods. One common approach involves the bromination of 2,3,5,6-tetrafluorotoluene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like iron(III) bromide to enhance the reaction rate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common practices to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,3,5,6-tetrafluorotoluene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction allows the formation of carbon-carbon bonds by reacting with boronic acids or esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate in solvents like tetrahydrofuran (THF) are typical conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is a standard reagent for reduction reactions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives like 4-amino-2,3,5,6-tetrafluorotoluene.
Suzuki-Miyaura Coupling: Biaryl compounds with various functional groups.
Reduction: 2,3,5,6-tetrafluorotoluene.
Scientific Research Applications
4-Bromo-2,3,5,6-tetrafluorotoluene has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluorotoluene: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
4-Bromo-2,3,5,6-tetrafluoropyridine: Contains a nitrogen atom in the ring, altering its electronic properties and reactivity.
4-Bromo-2,3,5,6-tetrafluoroaniline: Contains an amino group, making it more reactive in electrophilic aromatic substitution reactions.
Uniqueness
4-Bromo-2,3,5,6-tetrafluorotoluene is unique due to the combination of bromine and multiple fluorine atoms on the benzene ring. This unique substitution pattern imparts distinct electronic properties, making it highly valuable in various synthetic applications and research fields .
Properties
IUPAC Name |
1-bromo-2,3,5,6-tetrafluoro-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4/c1-2-4(9)6(11)3(8)7(12)5(2)10/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHWIERFOQRRTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1F)F)Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590722 | |
Record name | 1-Bromo-2,3,5,6-tetrafluoro-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33564-68-0 | |
Record name | 1-Bromo-2,3,5,6-tetrafluoro-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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